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molecular formula C6H4F2N2O2 B1398858 5-(Difluoromethyl)pyrazine-2-carboxylic acid CAS No. 1174321-06-2

5-(Difluoromethyl)pyrazine-2-carboxylic acid

Cat. No. B1398858
M. Wt: 174.1 g/mol
InChI Key: UYWJPTNAOQSWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09227942B2

Procedure details

To a mixture of benzyl amine salt of 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid (IV, 110 g, 0.245 mol) and water (460 mL) were added toluene (550 mL) and an aqueous sodium hydroxide solution (5 M, 127 mL), and the aqueous layer was separated. After addition of phosphoric acid (85%, 121 mL, 1.78 mol) to the obtained aqueous layer and stirring the mixture at 110° C. for 24 h, and the reaction was cooled to room temperature. An aqueous sodium hydroxide solution (48%, 140 mL) was added, and the resulting mixture was stirred at 110° C. for 22 h and then cooled to room temperature. After addition of isopropyl acetate (412 mL) and concentrated hydrochloric acid (210 mL), the mixture was passed through a filter and the filter was rinsed with isopropyl acetate (137 mL). After phase separation of the obtained mixture, the aqueous layer was re-extracted with isopropyl acetate (550 mL). The obtained two organic layers were combined and washed six times with water (165 mL each), and the six washings were combined and re-extracted with isopropyl acetate (550 mL). After combining the obtained two organic layers, concentration at 50° C. under reduced pressure, and cooling the residue (about 93 mL) to 20° C. followed by addition of n-heptane (155 mL) over 1 h, the mixture was cooled to −10° C. The precipitated solids were collected by filtration, washed with n-heptane (53 mL), and dried at 50° C. under reduced pressure to afford the title compound (V, 29.1 g, 66% yield) as yellow solids.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
460 mL
Type
solvent
Reaction Step One
Quantity
121 mL
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
reactant
Reaction Step Three
Quantity
412 mL
Type
reactant
Reaction Step Four
Quantity
210 mL
Type
reactant
Reaction Step Four
Quantity
550 mL
Type
solvent
Reaction Step Five
Yield
66%

Identifiers

REACTION_CXSMILES
C(N)C1C=CC=CC=1.C([C:12]([F:23])([F:22])[C:13]1[N:14]=[CH:15][C:16]([C:19]([OH:21])=[O:20])=[N:17][CH:18]=1)(O)=O.P(=O)(O)(O)O.[OH-].[Na+].C(OC(C)C)(=O)C.Cl>C1(C)C=CC=CC=1.O>[F:23][CH:12]([F:22])[C:13]1[N:14]=[CH:15][C:16]([C:19]([OH:21])=[O:20])=[N:17][CH:18]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid
Quantity
110 g
Type
reactant
Smiles
C(=O)(O)C(C=1N=CC(=NC1)C(=O)O)(F)F
Name
Quantity
460 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
121 mL
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
Quantity
140 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
412 mL
Type
reactant
Smiles
C(C)(=O)OC(C)C
Name
Quantity
210 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
550 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirring the mixture at 110° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an aqueous sodium hydroxide solution (5 M, 127 mL), and the aqueous layer was separated
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 110° C. for 22 h
Duration
22 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
a filter
WASH
Type
WASH
Details
the filter was rinsed with isopropyl acetate (137 mL)
CUSTOM
Type
CUSTOM
Details
After phase separation of the obtained mixture
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was re-extracted with isopropyl acetate (550 mL)
CUSTOM
Type
CUSTOM
Details
The obtained two organic layers
WASH
Type
WASH
Details
washed six times with water (165 mL each)
EXTRACTION
Type
EXTRACTION
Details
re-extracted with isopropyl acetate (550 mL)
CUSTOM
Type
CUSTOM
Details
obtained
CONCENTRATION
Type
CONCENTRATION
Details
two organic layers, concentration at 50° C. under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
cooling the residue (about 93 mL) to 20° C.
ADDITION
Type
ADDITION
Details
followed by addition of n-heptane (155 mL) over 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to −10° C
FILTRATION
Type
FILTRATION
Details
The precipitated solids were collected by filtration
WASH
Type
WASH
Details
washed with n-heptane (53 mL)
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC(C=1N=CC(=NC1)C(=O)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 29.1 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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